2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile
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Overview
Description
2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile is an organic compound with the molecular formula C14H12ClN3 It is a derivative of nicotinonitrile, characterized by the presence of a chlorophenyl group and two methyl groups on the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile typically involves the reaction of 4-chloroaniline with 4,6-dimethylnicotinonitrile under specific conditions. One common method includes:
Starting Materials: 4-chloroaniline and 4,6-dimethylnicotinonitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate).
Procedure: The reactants are mixed and heated under reflux conditions for several hours to facilitate the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., hydroxyl, amino, or alkyl groups).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxylamine, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of 2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile.
4,6-Dimethylnicotinonitrile: Another precursor used in the synthesis.
Nicotinonitrile Derivatives: Compounds with similar structures but different substituents on the nicotinonitrile ring.
Uniqueness
This compound is unique due to the specific combination of the chlorophenyl group and the dimethylnicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chloroanilino)-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-7-10(2)17-14(13(9)8-16)18-12-5-3-11(15)4-6-12/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRCKTPWMPITGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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